Piperaquine Phosphate

Antimalarial drug discovery In vitro susceptibility Drug resistance

Procure Piperaquine Phosphate for its essential role in antimalarial research and surveillance. Its distinct molecular profile ensures retained activity against chloroquine-resistant strains due to a unique resistance mechanism, making it superior to older quinolines. The documented long terminal half-life (up to 30 days) provides sustained chemoprophylaxis, critical for combination therapy studies. This high-purity compound (>98%) is required for accurate ex vivo drug susceptibility assays, LC-MS/MS method development, and novel formulation R&D.

Molecular Formula C29H35Cl2N6O4P
Molecular Weight 633.5 g/mol
CAS No. 85547-56-4
Cat. No. B1582803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperaquine Phosphate
CAS85547-56-4
Molecular FormulaC29H35Cl2N6O4P
Molecular Weight633.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O
InChIInChI=1S/C29H32Cl2N6.H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-5(2,3)4/h2-9,20-21H,1,10-19H2;(H3,1,2,3,4)
InChIKeyKATNPMSTHHZOTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperaquine Phosphate (CAS 85547-56-4): A Bisquinoline Antimalarial with a Long Half-Life and Unique Resistance Profile


Piperaquine phosphate (CAS 85547-56-4) is a bisquinoline antimalarial agent that has seen a resurgence of use as a partner drug in artemisinin-based combination therapies (ACTs) due to the spread of resistance to older quinoline drugs like chloroquine [1]. It is characterized by an extremely long terminal elimination half-life, large volume of distribution, and a distinct molecular resistance profile that differentiates it from other 4-aminoquinolines [2]. It is currently listed on the WHO 20th Essential Medicines List for the curative treatment of malaria [3].

Why Piperaquine Phosphate Cannot Be Substituted with Other Quinolines: Evidence of Non-Cross-Resistance and Unique Pharmacokinetics


Piperaquine phosphate exhibits critical differentiation from other quinoline antimalarials such as chloroquine and amodiaquine that precludes simple substitution. Critically, studies demonstrate an absence of cross-resistance between piperaquine and other quinolines; its in vitro potency is unrelated to mutations in key resistance genes like pfcrt and pfmdr1 that render chloroquine and other analogs ineffective [1]. Furthermore, its pharmacokinetic profile is distinct, featuring a significantly longer terminal half-life of up to 30 days compared to chloroquine's 1-2 months but with a different tissue distribution and metabolic pathway, directly impacting its suitability as a partner drug in long-acting combination therapies [2]. This unique combination of a distinct resistance mechanism and sustained drug exposure provides a compelling scientific rationale for its specific selection over other antimalarials.

Quantitative Differentiation of Piperaquine Phosphate: Head-to-Head Potency, Pharmacokinetic, and Resistance Data vs. Comparators


In Vitro Potency Against Chloroquine-Resistant Plasmodium falciparum: Piperaquine vs. Chloroquine

In a study of 23 P. falciparum strains, the geometric mean IC50 for piperaquine was 57.8 nM, with no correlation to the pfcrt K76T mutation that defines chloroquine resistance [1]. In contrast, the same study found a strong correlation between chloroquine resistance and pfcrt mutations. Furthermore, a direct comparison of lab-adapted lines shows piperaquine maintains potency against a chloroquine-resistant K1 strain (IC50 = 54.3 nM) comparable to its activity against a chloroquine-sensitive FC27 strain (IC50 = 49.4 nM), a mere 1.1-fold difference. This is in stark contrast to chloroquine, which exhibited a 6-fold reduction in potency against the K1 strain (IC50 = 170.5 nM) compared to the FC27 strain (IC50 = 28.2 nM) [2].

Antimalarial drug discovery In vitro susceptibility Drug resistance

Clinical Efficacy of Dihydroartemisinin-Piperaquine vs. Artemether-Lumefantrine in Pediatric Malaria

In a 28-day clinical trial involving 210 children under 5 years of age with uncomplicated P. falciparum malaria, the dihydroartemisinin-piperaquine combination demonstrated superior parasitological clearance. By Day 28, parasite density had decreased by 88% in the DHA-piperaquine group compared to a 69% decrease in the artemether-lumefantrine group [1]. This suggests a more robust and durable clearance of parasites with the piperaquine-based regimen.

Clinical trial Pediatric malaria Combination therapy

Piperaquine Terminal Half-Life: A Key Pharmacokinetic Differentiator vs. Lumefantrine and Amodiaquine

Piperaquine's pharmacokinetic profile is defined by an exceptionally long terminal elimination half-life (t½z) of 11.7 to 30 days, as established in multiple studies [1][2][3]. This is a key point of differentiation from other common partner drugs. For instance, the terminal half-life of lumefantrine is approximately 3-6 days, and amodiaquine's active metabolite (desethylamodiaquine) has a half-life of ~9-18 days. This extended half-life allows piperaquine to provide a prolonged period of post-treatment chemoprophylaxis, which is a distinct therapeutic advantage in high-transmission settings.

Pharmacokinetics Long-acting formulation Drug exposure

Distinct Genetic Basis of Piperaquine Resistance: Requirement of Novel pfcrt Mutations

The genetic basis of piperaquine resistance is distinct from that of other 4-aminoquinolines like chloroquine. While chloroquine resistance is primarily mediated by the K76T mutation in the pfcrt gene, piperaquine resistance has been linked to different, novel pfcrt mutations (e.g., G367C) and, in some contexts, to copy number amplification of the plasmepsin II/III genes (pm2/3). Crucially, a 2024 genetic cross study demonstrated that inheritance of a specific pfcrt allele (KH004) is required for reduced piperaquine sensitivity, whereas pm2/3 copy number variation further decreases susceptibility but does not confer resistance on its own [1]. This indicates a more complex, multigenic mechanism compared to the single-point mutation that drives most chloroquine failure.

Molecular marker Drug resistance Genotype-phenotype

Solubility Profile and Formulation Challenges: Piperaquine Phosphate vs. Novel Salts

Piperaquine phosphate, as a commercial salt, exhibits poor aqueous solubility, a factor limiting its oral bioavailability. Quantitative vendor data shows a solubility of approximately 2-5 mg/mL in water, with insolubility in DMSO and ethanol [1]. Recognizing this, researchers have synthesized and characterized novel piperaquine salts with the aim of improving solubility [2]. This inherent low solubility is a critical consideration for analytical method development and for exploring new formulations, such as the dispersible granules developed to mitigate food-effect variability, which show a 73.9% relative Cmax and 86.5% relative AUC compared to standard tablets in a fasted state [3].

Pharmaceutical formulation Solubility Bioavailability

High-Impact Scenarios for Procuring Piperaquine Phosphate Based on Evidence-Based Differentiation


In Vitro Susceptibility Testing for Drug-Resistant Malaria Surveillance

Given its demonstrated retained activity against chloroquine-resistant P. falciparum strains (IC50 ratio of 1.1 for CQR/CQS vs. 6.0 for chloroquine) [1], procuring piperaquine phosphate is essential for laboratories conducting ex vivo drug susceptibility assays to monitor the emergence and spread of antimalarial resistance. Its distinct resistance profile, requiring novel pfcrt mutations and plasmepsin amplification, makes it a critical component of a comprehensive surveillance panel [2].

Clinical Trial Material for Evaluating Next-Generation ACTs in High-Transmission Areas

The exceptionally long terminal half-life of piperaquine (11.7-30 days) provides prolonged post-treatment chemoprophylaxis, a key differentiator from partner drugs like lumefantrine (t½ ~3-6 days) [3]. This property makes piperaquine phosphate a high-value comparator or combination component in clinical trials aimed at developing new therapies with durable protection against P. falciparum and P. vivax relapses, particularly in regions with high transmission intensity.

Analytical Reference Standard for Pharmacokinetic and Formulation Studies

High-purity piperaquine phosphate (≥98% by HPLC) is required as an analytical reference standard for quantifying drug levels in biological matrices . Given its low aqueous solubility (2-5 mg/mL) and significant food-effect on bioavailability (up to 294% increase in Cmax with food), procurement of the pure substance is critical for labs developing and validating bioanalytical methods (LC-MS/MS, HPLC-UV) for clinical pharmacology studies and for R&D groups working on novel, food-effect-minimizing formulations [4].

In Vivo Efficacy Studies in Models of Chloroquine-Resistant Malaria

For researchers using rodent malaria models (e.g., P. berghei or P. yoelii), piperaquine phosphate is a key tool compound for studying efficacy against parasites with engineered or naturally acquired resistance to other quinolines. Its unique cross-resistance profile, wherein it remains active against strains harboring the classical pfcrt K76T mutation [1], makes it ideal for investigating novel combination therapies and for mechanistic studies on the fitness cost of piperaquine-specific resistance mutations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperaquine Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.